Physicochemical Profile vs. Fragment Analog
The target compound possesses a calculated logP of 4.4745 and logD (pH 7.4) of 4.4744, indicating substantial lipophilicity. Its predicted aqueous solubility (logSw) is -4.2059 . In contrast, the des-methoxy fragment analog N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ligand H0S in PDB 5QGK) has a molecular weight of 225.25 Da and lacks the N1-aryl substituent that contributes to the lipophilicity of the target compound [1]. The addition of the 4-methoxyphenyl group at N1 increases the molecular weight by ~106 Da and adds significant hydrophobic surface area, shifting the compound into a different drug-likeness space and altering its predicted membrane permeability behavior.
| Evidence Dimension | LogP / LogD / logSw (predicted) |
|---|---|
| Target Compound Data | logP 4.4745, logD 4.4744, logSw -4.2059 |
| Comparator Or Baseline | N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (H0S, MW 225.25): No experimentally determined logP/logD available; fragment-like physicochemical profile inferred from lower MW |
| Quantified Difference | MW increase of 106.1 Da; Qualitative increase in lipophilicity due to N1-aryl substitution |
| Conditions | Calculated values from ChemDiv product datasheet; H0S from PDB ligand dictionary |
Why This Matters
This lipophilicity profile informs solubility-limited assay conditions and suggests divergent ADME properties compared to less hydrophobic pyrazolo[3,4-d]pyrimidine leads, which must be considered during procurement for cellular or in vivo studies.
- [1] Protein Data Bank. Ligand H0S: N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PDB ID: 5QGK. Available at: https://www.rcsb.org/ligand/H0S View Source
